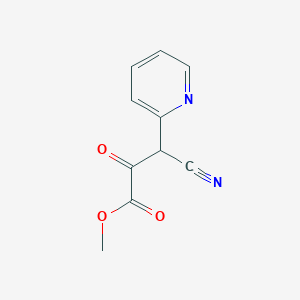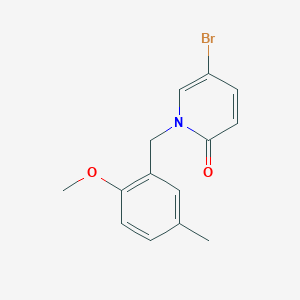
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one is an organic compound that belongs to the class of pyridinones. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridinone ring, a methoxy group, and a methyl group attached to a benzyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the benzyl moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The benzylation step can be achieved using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated compound.
Substitution: Formation of substituted pyridinones with various functional groups.
Applications De Recherche Scientifique
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one involves its interaction with specific molecular targets. The bromine atom and the methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to the modulation of biological pathways. Further studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-1-(2-methoxybenzyl)pyridin-2(1h)-one
- 5-Bromo-1-(2-methylbenzyl)pyridin-2(1h)-one
- 5-Bromo-1-(2-methoxy-5-chlorobenzyl)pyridin-2(1h)-one
Uniqueness
5-Bromo-1-(2-methoxy-5-methylbenzyl)pyridin-2(1h)-one is unique due to the presence of both a methoxy and a methyl group on the benzyl moiety. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C14H14BrNO2 |
|---|---|
Poids moléculaire |
308.17 g/mol |
Nom IUPAC |
5-bromo-1-[(2-methoxy-5-methylphenyl)methyl]pyridin-2-one |
InChI |
InChI=1S/C14H14BrNO2/c1-10-3-5-13(18-2)11(7-10)8-16-9-12(15)4-6-14(16)17/h3-7,9H,8H2,1-2H3 |
Clé InChI |
LYDVZAZEJRCZEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)CN2C=C(C=CC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)
![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
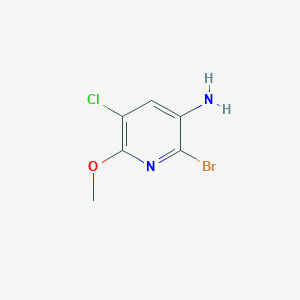
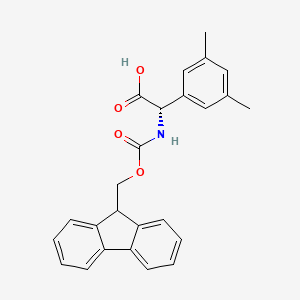
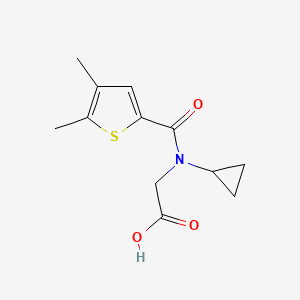
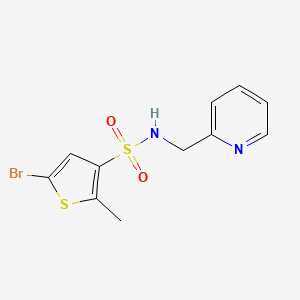
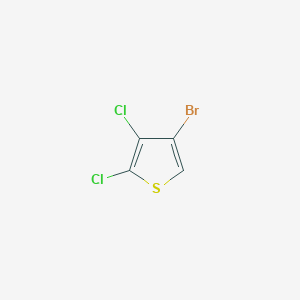
![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)


